Nolpitantium chloride
Overview
Description
SR 140333: is a potent, selective, and competitive non-peptide antagonist of the neurokinin 1 receptor. This compound is primarily investigated for its potential therapeutic applications in treating conditions such as asthma, inflammatory bowel disease, and diarrhea due to food allergies .
Mechanism of Action
Target of Action
Nolpitantium chloride is a potent, selective, competitive, non-peptide antagonist . Its primary target is the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor located in various tissues, including the central and peripheral nervous system. It plays a crucial role in mediating a variety of physiological and pathological processes, including pain perception, mood regulation, and immune response.
Mode of Action
This compound interacts with its target, the NK1 receptor, in a competitive manner . It binds to the same site on the receptor as the natural ligand, substance P, thereby preventing substance P from exerting its effects . This results in the inhibition of the downstream signaling pathways that would normally be activated by substance P.
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including pain perception, mood regulation, and immune response .
Result of Action
By blocking the activation of the NK1 receptor, this compound prevents the physiological responses typically induced by substance P. This includes the modulation of pain perception, mood, and immune response . The exact molecular and cellular effects of this compound’s action depend on the specific physiological context and the tissue in which the NK1 receptors are expressed.
Biochemical Analysis
Biochemical Properties
Nolpitantium chloride plays a significant role in biochemical reactions by interacting with the NK1 receptor . This interaction is competitive, suggesting that this compound and substance P compete for the same binding site on the NK1 receptor .
Cellular Effects
This compound has been shown to block the activation of rat thalamic neurons after nociceptive stimulation . This suggests that it may influence cell function by modulating neuronal activity in response to pain or injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NK1 receptor, thereby inhibiting the binding of substance P, a neuropeptide involved in pain perception . This competitive inhibition suggests that this compound may exert its effects at the molecular level by altering the normal signaling processes of the NK1 receptor .
Preparation Methods
The synthesis of SR 140333 involves multiple steps, including the formation of a phenylpiperidine skeleton. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions .
Chemical Reactions Analysis
SR 140333 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not widely available.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products
Scientific Research Applications
SR 140333 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Neurokinin 1 Receptor Antagonism: SR 140333 is used to study the role of neurokinin 1 receptors in various physiological and pathological processes, including pain, inflammation, and stress responses
Inflammatory Diseases: The compound has shown potential in treating inflammatory diseases such as asthma and inflammatory bowel disease by blocking the action of substance P, a neuropeptide involved in inflammation
Cancer Research: SR 140333 is also investigated for its potential anti-cancer properties, particularly in inhibiting the growth and spread of certain types of cancer cells
Comparison with Similar Compounds
SR 140333 is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. Similar compounds include:
SR 142801: A non-peptide neurokinin 3 receptor antagonist, which does not target the neurokinin 1 receptor.
SR 140333 stands out due to its non-peptide nature, high selectivity, and competitive antagonism, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFSECYQAQZBN-LSYPWIJNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934670 | |
Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153050-21-6 | |
Record name | SR 140333 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nolpitantium chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOLPITANTIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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